Cas no 2230798-16-8 (ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo2.1.1hexane-4-carboxylate)

ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo2.1.1hexane-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo2.1.1hexane-4-carboxylate
- ethyl 1-(chlorosulfonylmethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- starbld0024840
- EN300-37375235
- EN300-2009534
- ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 2230798-16-8
- Ethyl 1-((chlorosulfonyl)methyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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- インチ: 1S/C11H17ClO5S/c1-4-16-8(13)11-5-10(6-11,7-18(12,14)15)17-9(11,2)3/h4-7H2,1-3H3
- InChIKey: OUUPGOPBDRYEAX-UHFFFAOYSA-N
- SMILES: ClS(CC12CC(C(=O)OCC)(C(C)(C)O1)C2)(=O)=O
計算された属性
- 精确分子量: 296.0485225g/mol
- 同位素质量: 296.0485225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 78Ų
ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo2.1.1hexane-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37375235-10.0g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95.0% | 10.0g |
$8749.0 | 2025-03-18 | |
Enamine | EN300-2009534-1.0g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 1.0g |
$2035.0 | 2023-07-08 | |
Enamine | EN300-37375235-0.05g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95.0% | 0.05g |
$1709.0 | 2025-03-18 | |
Enamine | EN300-2009534-0.1g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 0.1g |
$706.0 | 2023-09-16 | |
1PlusChem | 1P01FKXR-250mg |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 250mg |
$1308.00 | 2023-12-18 | |
1PlusChem | 1P01FKXR-5g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 5g |
$7355.00 | 2023-12-18 | |
Enamine | EN300-2009534-1g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 1g |
$2035.0 | 2023-09-16 | |
1PlusChem | 1P01FKXR-100mg |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 100mg |
$935.00 | 2023-12-18 | |
1PlusChem | 1P01FKXR-2.5g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 2.5g |
$4991.00 | 2023-12-18 | |
1PlusChem | 1P01FKXR-10g |
ethyl 1-[(chlorosulfonyl)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
2230798-16-8 | 95% | 10g |
$10876.00 | 2023-12-18 |
ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo2.1.1hexane-4-carboxylate 関連文献
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1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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ethyl 1-(chlorosulfonyl)methyl-3,3-dimethyl-2-oxabicyclo2.1.1hexane-4-carboxylateに関する追加情報
Ethyl 1-(Chlorosulfonyl)methyl-3,3-Dimethyl-2-Oxabicyclo[2.1.1]hexane-4-Carboxylate: A Comprehensive Overview
The compound Ethyl 1-(Chlorosulfonyl)methyl-3,3-Dimethyl-2-Oxabicyclo[2.1.1]hexane-4-Carboxylate, identified by the CAS number 2230798-16-8, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of bicyclic compounds, characterized by its rigid bicyclo[2.1.1]hexane framework, which provides stability and rigidity to the molecule. The presence of a chlorosulfonyl group at the 1-position and an ethyl ester group at the 4-position further enhances its reactivity and versatility in various chemical reactions.
Recent studies have highlighted the importance of such bicyclic compounds in drug design and materials science due to their ability to adopt specific conformations that are critical for biological activity or mechanical properties. The chlorosulfonyl group, in particular, has been shown to play a significant role in modulating the electronic properties of the molecule, making it a valuable component in the synthesis of advanced materials and pharmaceutical agents.
The synthesis of Ethyl 1-(Chlorosulfonyl)methyl-3,3-Dimethyl-2-Oxabicyclo[2.1.1]hexane-4-Carboxylate involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have reported efficient pathways for constructing the bicyclic core using ring-closing metathesis, followed by functionalization with the chlorosulfonyl and ethyl ester groups. These methods not only improve yield but also ensure high purity, which is essential for downstream applications.
In terms of applications, this compound has shown promise in several fields. In drug discovery, its unique structure makes it a potential candidate for targeting specific biological pathways or enzymes. Additionally, its ability to form stable covalent bonds with nucleophiles has led to its exploration as a building block in polymer chemistry and as an intermediate in the synthesis of advanced ceramics.
From a structural perspective, the bicyclo[2.1.1]hexane framework imposes significant strain on the molecule, which can be exploited to enhance reactivity under certain conditions. The dimethyl groups at positions 3 and 3 further stabilize the structure by providing steric hindrance and reducing rotational freedom around the central oxygen atom (the "oxa" position). This combination of rigidity and functionality makes this compound an attractive target for both academic and industrial research.
Recent advancements in computational chemistry have allowed researchers to model the electronic properties and reactivity of this compound with unprecedented accuracy. These models have provided insights into its potential interactions with biological systems and its behavior under various chemical transformations. Such computational studies are complemented by experimental work that validates theoretical predictions and opens new avenues for practical applications.
In conclusion, Ethyl 1-(Chlorosulfonyl)methyl-3,3-Dimethyl-2-Oxabicyclo[2.1.1]hexane-4-Carboxylate is a versatile and intriguing compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advances in synthetic methodologies and computational modeling, positions it as a key player in future innovations within organic chemistry and materials science.
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